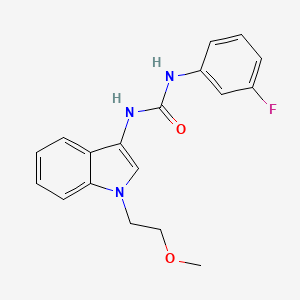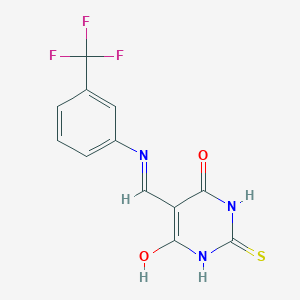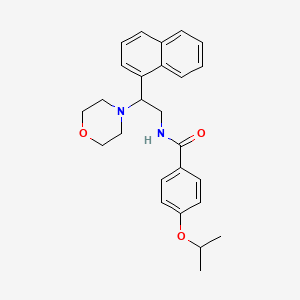![molecular formula C18H19N5O B2531898 1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2319635-61-3](/img/structure/B2531898.png)
1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea, commonly known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a urea derivative that has been synthesized and studied extensively for its biological activities.
作用機序
The mechanism of action of MPMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MPMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. MPMP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of these enzymes and receptors by MPMP leads to the suppression of inflammation, tumor growth, and other disease-related processes.
Biochemical and Physiological Effects:
MPMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to suppress the production of inflammatory mediators such as prostaglandins and cytokines. MPMP has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, MPMP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of MPMP for lab experiments is its high potency and selectivity. MPMP has been shown to exhibit potent biological activities at low concentrations, making it a useful tool for studying various disease-related processes. Another advantage of MPMP is its stability and ease of synthesis. MPMP can be synthesized in large quantities with high purity, making it readily available for use in lab experiments. However, one limitation of MPMP is its potential toxicity. MPMP has been shown to exhibit cytotoxic effects on certain cell types at high concentrations, and its safety for use in humans has not been fully established.
将来の方向性
There are several future directions for research on MPMP. One area of interest is the development of MPMP analogs with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of MPMP. In addition, further studies are needed to determine the safety and efficacy of MPMP in humans. Finally, the potential diagnostic applications of MPMP for cancer and other diseases warrant further investigation.
合成法
The synthesis of MPMP involves the reaction between 2-methyl-5-pyridin-2-ylpyrazol-3-amine and 1-(2-methylphenyl)urea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified using column chromatography. The yield of the synthesis is around 70-80%, and the purity of the product is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
MPMP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. MPMP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, MPMP has been shown to have potential as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
1-(2-methylphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-7-3-4-8-15(13)21-18(24)20-12-14-11-17(22-23(14)2)16-9-5-6-10-19-16/h3-11H,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZISUPKXAAHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one](/img/structure/B2531818.png)
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2531821.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide](/img/structure/B2531822.png)

![N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2531825.png)
![1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2531826.png)
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2531828.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea](/img/structure/B2531833.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2531834.png)
